n-(1-Isopropyl-1h-pyrazolo[3,4-b]pyridin-5-yl)-2-methoxyacetamide
Description
n-(1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-methoxyacetamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with an isopropyl group at the 1-position and a 2-methoxyacetamide moiety at the 5-position.
Properties
Molecular Formula |
C12H16N4O2 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-methoxy-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)acetamide |
InChI |
InChI=1S/C12H16N4O2/c1-8(2)16-12-9(5-14-16)4-10(6-13-12)15-11(17)7-18-3/h4-6,8H,7H2,1-3H3,(H,15,17) |
InChI Key |
VVHHGWHSPZKZIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=NC=C(C=C2C=N1)NC(=O)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-methoxyacetamide typically involves the condensation of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization and functional group modifications . The reaction conditions often include the use of glacial acetic acid as a solvent and heating to promote cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-(1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-methoxyacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It forms hydrogen bonds with the active sites of these targets, inhibiting their activity and thereby exerting its biological effects . The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations:
- Hydrogen Bonding: The 2-methoxyacetamide group introduces both a hydrogen-bond acceptor (methoxy oxygen) and a donor (amide NH), which may enhance interactions with kinase ATP-binding pockets compared to unsubstituted acetamides .
- Rigidity vs. Flexibility : The ethynyl linker in the patent compound imposes rigidity, which could favor target binding but reduce synthetic accessibility.
Biological Activity
n-(1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-methoxyacetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in oncology and neuropharmacology. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C13H16N4O2
- Molecular Weight : 252.29 g/mol
- CAS Number : 872103-27-0
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression and neurodegenerative diseases. Key mechanisms include:
- Inhibition of Cancer Cell Proliferation : The compound has shown significant antiproliferative effects against various cancer cell lines, including breast and prostate cancer cells. Studies indicate that it induces apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential .
- Angiogenesis Inhibition : It appears to inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) signaling pathways, which are crucial for tumor growth and metastasis .
- Neuroprotective Effects : Preliminary data suggest potential neuroprotective properties, possibly through the modulation of neurotransmitter systems and reduction of oxidative stress .
Structure-Activity Relationships (SAR)
Research into SAR has revealed that modifications to the pyrazolo[3,4-b]pyridine scaffold can significantly alter biological activity. For instance:
- Substituents at Position 5 : Alkyl or aryl groups at this position enhance antiproliferative activity.
- Amino Group Modifications : Variations in the amino group lead to changes in receptor binding affinity and selectivity, impacting both anticancer and neuroprotective activities .
Case Study 1: Anticancer Activity
In a study evaluating a series of pyrazolo[3,4-b]pyridine derivatives, this compound exhibited IC50 values in the low micromolar range against several cancer cell lines. The compound was found to induce apoptosis and inhibit tumor growth in vivo using an orthotopic breast cancer mouse model without significant systemic toxicity .
Case Study 2: Neuropharmacological Effects
A recent investigation into the neuroprotective effects of pyrazolo[3,4-b]pyridines indicated that this compound could mitigate neuronal cell death induced by oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes and modulation of apoptotic pathways .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
